molecular formula C6H7ClN2O2 B14005535 5-Chloro-3-methoxy-1-methylpyrazin-2(1H)-one CAS No. 87486-40-6

5-Chloro-3-methoxy-1-methylpyrazin-2(1H)-one

Katalognummer: B14005535
CAS-Nummer: 87486-40-6
Molekulargewicht: 174.58 g/mol
InChI-Schlüssel: RZLYFRLUERXWDX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-chloro-3-methoxy-1-methyl-pyrazin-2-one is a heterocyclic compound that contains a pyrazine ring substituted with chlorine, methoxy, and methyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-methoxy-1-methyl-pyrazin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-chloro-2-methoxy-1-methyl-pyrazine with suitable reagents to form the desired compound. The reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of 5-chloro-3-methoxy-1-methyl-pyrazin-2-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the compound from reaction mixtures .

Analyse Chemischer Reaktionen

Types of Reactions

5-chloro-3-methoxy-1-methyl-pyrazin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can produce a variety of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

5-chloro-3-methoxy-1-methyl-pyrazin-2-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-chloro-3-methoxy-1-methyl-pyrazin-2-one involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-chloro-3-methyl-1-phenyl-1H-pyrazin-2-one: Similar in structure but with a phenyl group instead of a methoxy group.

    3-methoxy-1-methyl-pyrazin-2-one: Lacks the chlorine substitution.

    5-chloro-3-methoxy-1H-pyrazin-2-one: Similar but without the methyl group.

Uniqueness

5-chloro-3-methoxy-1-methyl-pyrazin-2-one is unique due to its specific combination of substituents on the pyrazine ring, which can influence its chemical reactivity and biological activity. The presence of both chlorine and methoxy groups provides distinct properties that can be leveraged in various applications .

Eigenschaften

CAS-Nummer

87486-40-6

Molekularformel

C6H7ClN2O2

Molekulargewicht

174.58 g/mol

IUPAC-Name

5-chloro-3-methoxy-1-methylpyrazin-2-one

InChI

InChI=1S/C6H7ClN2O2/c1-9-3-4(7)8-5(11-2)6(9)10/h3H,1-2H3

InChI-Schlüssel

RZLYFRLUERXWDX-UHFFFAOYSA-N

Kanonische SMILES

CN1C=C(N=C(C1=O)OC)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.